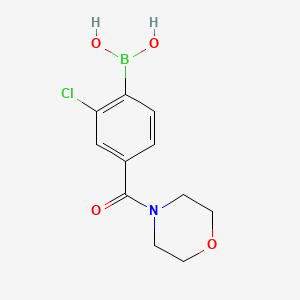
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid
描述
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C11H13BClNO4 and a molecular weight of 269.49 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
作用机制
Target of Action
It is used for the synthesis of a series of arylphthalazine derivatives , which are known to be potent inhibitors of VEGFR-2 . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a crucial role in angiogenesis .
Mode of Action
As a boronic acid derivative, it likely interacts with its targets through the boron atom, which has the ability to form stable covalent bonds with other atoms, altering the function of the target molecule .
Biochemical Pathways
The compound is used in the synthesis of arylphthalazine derivatives , which are known to inhibit VEGFR-2 . This suggests that it may affect the VEGF signaling pathway, which is involved in angiogenesis, the process of new blood vessel formation . Inhibition of this pathway can have downstream effects on processes such as cell proliferation and migration .
Pharmacokinetics
As a boronic acid derivative, it is likely to have good oral bioavailability . The compound’s pharmacokinetic properties would also be influenced by factors such as its molecular weight (269.49 ) and its physical form (solid ).
Result of Action
Given its use in the synthesis of inhibitors of vegfr-2 , it can be inferred that it may have effects on angiogenesis and related processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Furthermore, its efficacy could be influenced by factors such as pH and the presence of other molecules in its environment .
生化分析
Biochemical Properties
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in the inhibition of enzymes that contain serine or threonine residues in their active sites. For example, it can interact with proteases and kinases, inhibiting their activity by forming a covalent bond with the hydroxyl group of the serine or threonine residue . This interaction is reversible, allowing for the study of enzyme kinetics and the development of enzyme inhibitors.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and differentiation . Additionally, this compound can affect gene expression by inhibiting transcription factors or other proteins involved in the regulation of gene transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming a covalent bond with the active site residues of the enzyme . This interaction can lead to the inhibition of enzyme function, thereby affecting various biochemical pathways. Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, altering their structure and function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, depending on the concentration and exposure time . These temporal effects are crucial for understanding the long-term impact of this compound on biochemical processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, it can lead to adverse effects, such as tissue damage and organ toxicity . These threshold effects are important for determining the safe and effective dosage range for this compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit the activity of enzymes involved in metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can affect the levels of metabolites by altering the flux through these pathways . Understanding these metabolic effects is essential for elucidating the role of this compound in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it can accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid typically involves the reaction of 2-chloro-4-nitrobenzoic acid with morpholine, followed by reduction and subsequent boronation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
化学反应分析
Types of Reactions
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic esters, hydroxyl derivatives, and substituted phenylboronic acids. These products are often used as intermediates in the synthesis of more complex molecules .
科学研究应用
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 2-Chloro-4-(4-piperidinylcarbonyl)benzeneboronic acid
- 2-Chloro-4-(4-pyrrolidinylcarbonyl)benzeneboronic acid
- 2-Chloro-4-(4-azepanylcarbonyl)benzeneboronic acid
Uniqueness
2-Chloro-4-(4-morpholinylcarbonyl)benzeneboronic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
属性
IUPAC Name |
[2-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClNO4/c13-10-7-8(1-2-9(10)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKJPQSIYRSBBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001189318 | |
| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2000187-73-3 | |
| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2000187-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-4-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001189318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


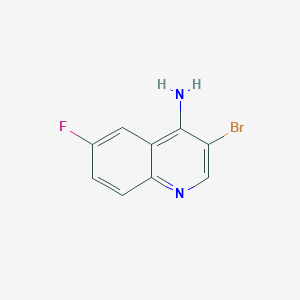
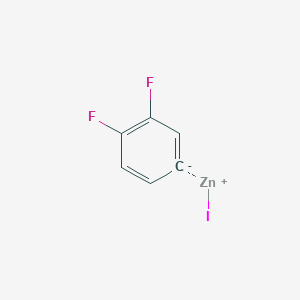
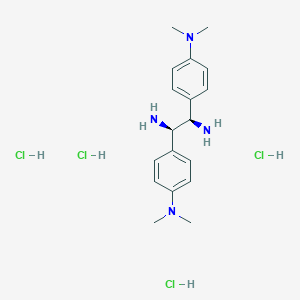

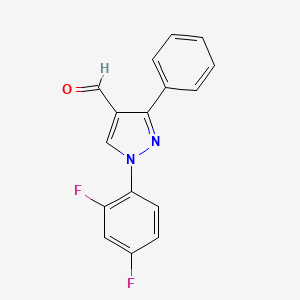
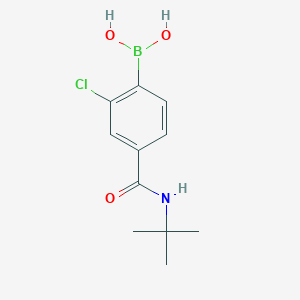
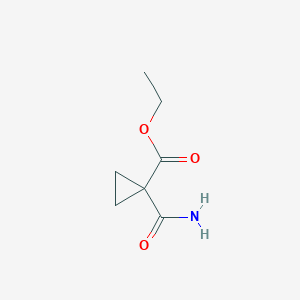
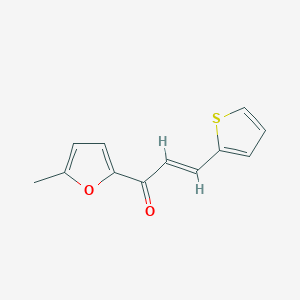
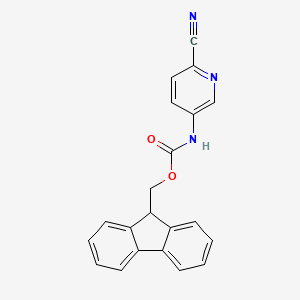
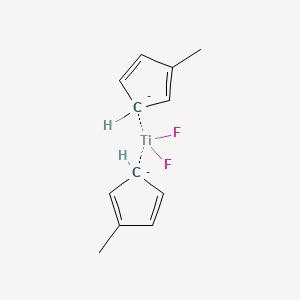

![4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6341674.png)
![Tert-butyl 4-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
